Aqueous Solubility Advantage vs. Free Acid
The methyl ester derivative demonstrates a calculated 4.4-fold increase in solubility compared to the corresponding free acrylic acid, a crucial difference for synthetic applications in aqueous or protic solvents . This property directly facilitates efficient downstream transformations, such as Michael additions, which are less feasible with the poorly soluble acid form.
| Evidence Dimension | Calculated aqueous solubility |
|---|---|
| Target Compound Data | Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate: Predicted LogS = -4.56 |
| Comparator Or Baseline | 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylic acid: Predicted LogS = -5.20 |
| Quantified Difference | 4.4-fold higher solubility for the methyl ester |
| Conditions | Computational prediction based on molecular structure (ChemSpider data) |
Why This Matters
This property enables a wider range of solution-phase chemistries for generating diverse compound libraries, directly impacting synthetic feasibility and throughput.
